Product packaging for CP47497-C6-homolog(Cat. No.:CAS No. 132296-20-9)

CP47497-C6-homolog

Cat. No.: B149959
CAS No.: 132296-20-9
M. Wt: 304.5 g/mol
InChI Key: KQUGQXNYBWYGAI-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Synthetic Cannabinoid Receptor Agonists in Academic Contexts

Academic research into synthetic cannabinoid receptor agonists (SCRAs) dates back several decades, with early efforts focused on understanding the mechanisms of cannabis activity and exploring potential medicinal applications, particularly for pain management europa.euwikipedia.orgnih.govd-nb.infounodc.org. Compounds like CP-55,940 were developed in the 1970s and 1980s and proved valuable as research tools, notably in the discovery and characterization of cannabinoid receptors wikipedia.orgd-nb.infotocris.comwikipedia.orgnih.gov. SCRAs are potent agonists at both CB₁ and CB₂ receptors researchgate.netfrontiersin.orgnih.gov. While Δ⁹-THC is considered a partial agonist, many SCRAs are full agonists, often exhibiting higher binding affinity and potency than THC compoundchem.comresearchgate.netmdpi.comfrontiersin.org. The structural diversity among SCRAs is significant, allowing for various chemical modifications to probe receptor interactions and pharmacological effects europa.euresearchgate.netnih.govunodc.orgnih.gov.

Chemical Classification of Synthetic Cannabinoids: Focus on Cyclohexylphenol Derivatives

Synthetic cannabinoids are broadly classified into several structural groups, reflecting their chemical diversity despite converging on cannabinoid receptor activity europa.eunih.govunodc.orgcompoundchem.com. These classifications include classical cannabinoids (structurally similar to THC), aminoalkylindoles, naphthoylindoles, phenylacetylindoles, and cyclohexylphenols, among others europa.eunih.govunodc.orgunodc.orgcompoundchem.com.

Cyclohexylphenols, such as the CP-series of compounds developed by Pfizer, represent a significant class of non-classical synthetic cannabinoids europa.euwikipedia.orgunodc.orgnih.gov. These compounds lack the dibenzopyran ring system characteristic of classical cannabinoids but retain the ability to bind to and activate cannabinoid receptors wikipedia.orgunodc.orgnih.govresearchgate.net. The core structure typically involves a substituted phenol (B47542) linked to a cyclohexyl ring.

Historical Development and Research Trajectory of CP-Series Cannabinoids

The CP-series of cannabinoids, including CP 47,497 and CP 55,940, were synthesized by Pfizer in the late 1970s and 1980s during research into potential analgesic agents wikipedia.orgd-nb.infounodc.orgwikipedia.orgnih.govwikipedia.org. These compounds were developed based on the structure of potent synthetic cannabinoids like (-)-9-nor-9β-hydroxyhexahydrocannabinol (HHC) nih.gov. CP-55,940, synthesized in 1974, became a widely used research tool for studying the endocannabinoid system and localizing cannabinoid receptors wikipedia.orgnih.govd-nb.infotocris.comwikipedia.org.

CP 47,497, another notable compound in this series, was developed later d-nb.infounodc.orgwikipedia.org. Research into CP 47,497 and its homologs gained renewed attention around 2008-2009 when they were identified as active components in "herbal incense" products drugsandalcohol.ied-nb.infowikipedia.orgaldp.ie. This discovery highlighted the need for further research into the pharmacological properties and potential implications of these compounds drugsandalcohol.iewikipedia.org.

Academic Significance and Research Focus of CP47497-C6-homolog within Cannabinoid Science

This compound, also known as (C6)-CP 47,497 or CP 47,497 dimethylhexyl homologue, is a synthetic cannabinoid belonging to the cyclohexylphenol class and is a homologue of CP 47,497 wikipedia.orgiiab.me. Homologues of CP 47,497 differ in the length of the alkyl side chain attached to the phenyl ring wikipedia.orgwikipedia.orgiiab.meiiab.me. In the case of this compound, this side chain is a 1,1-dimethylhexyl group wikipedia.orgiiab.me.

The academic significance of this compound lies in its role as a representative example within the CP-series of synthetic cannabinoids and its contribution to structure-activity relationship (SAR) studies. Research has focused on understanding how modifications to the alkyl side chain in CP 47,497 homologues influence their binding affinity and activity at cannabinoid receptors researchgate.netmdpi.com. Studies have indicated that the size of the carbon chain attached to the C5 position of the phenol moiety in CP-47,497 and its homologs affects CB₁ receptor binding affinity researchgate.netmdpi.com.

While CP 47,497 and its C8 homologue (cannabicyclohexanol) were among the first synthetic cannabinoids identified in illicit products, research has also examined the properties of the C6 homologue d-nb.infowikipedia.orgaldp.ie. Comparative studies analyzing the receptor binding profiles of different CP 47,497 homologues contribute to the broader understanding of how structural variations impact pharmacological interactions within the endocannabinoid system researchgate.netmdpi.com.

Detailed research findings on this compound often involve in vitro studies to determine its binding affinity and efficacy at CB₁ and CB₂ receptors. Such data are crucial for characterizing its pharmacological profile and comparing it to other cannabinoids, including the parent compound CP 47,497 and Δ⁹-THC mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B149959 CP47497-C6-homolog CAS No. 132296-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUGQXNYBWYGAI-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017338
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132296-20-9, 70435-06-2
Record name 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C6)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C6)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Advanced Chemical Characterization Methodologies of Cp47497 C6 Homolog

Chemical Synthesis Pathways for CP47497-C6-homolog

The synthesis of this compound falls under the general approaches used for the cyclohexylphenol class of synthetic cannabinoids. These compounds were initially developed by Pfizer in the 1970s and 1980s. nih.govnih.gov

General Synthetic Approaches for Cyclohexylphenol Cannabinoids

General synthetic strategies for cyclohexylphenol cannabinoids often involve the construction of the cyclohexyl ring and its attachment to a substituted phenol (B47542) moiety. Common approaches may include reactions such as conjugate addition to cyclohexenones followed by reduction. nih.gov For instance, the synthesis of related CP compounds has involved copper-catalyzed conjugate addition of Grignard reagents derived from aryl bromides to cyclohexenone derivatives, followed by reduction of the resulting ketone. nih.gov

Specific Methodologies for this compound Preparation

Specific methodologies for the preparation of this compound are typically modifications of the procedures developed for the parent compound, CP 47,497, and its homologs. nih.gov While detailed, step-by-step protocols specifically for this compound were not extensively detailed in the reviewed literature snippets, the general route for this class involves coupling the substituted phenol with the cyclohexyl moiety. The synthesis of CP47,497 homologs, including the C6 homolog, has been reported in research contexts. mdpi.com

Challenges and Innovations in Synthetic Yield and Purity

Challenges in the synthesis of cyclohexylphenol cannabinoids, including this compound, can include achieving good synthetic yields and ensuring high purity of the final product. The synthesis of related compounds has sometimes resulted in racemic mixtures, requiring potential separation for studies requiring specific stereoisomers. nih.gov Innovations in synthetic methodology often focus on improving efficiency, increasing yields, and developing stereoselective routes to obtain specific isomers. The availability of high-purity reference materials, often supplied as crystalline solids with purities of ≥95%, is crucial for research and forensic analysis. lgcstandards.comcaymanchem.com

Advanced Spectroscopic Characterization Techniques for this compound

Comprehensive characterization of synthetic cannabinoids like this compound relies on advanced spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including synthetic cannabinoids. unodc.orgresearchgate.net By analyzing the chemical shifts, multiplicities, and coupling constants of signals in the 1H and 13C NMR spectra, chemists can determine the connectivity of atoms and the relative stereochemistry of the molecule. NMR has been utilized in the analysis and identification of synthetic cannabinoids found in various products. researchgate.netwikipedia.org While detailed NMR spectral data specifically for this compound were not provided in the immediate search results, proton NMR spectroscopic data for synthesized CP47,497 homologs, including the C6, have been reported in scientific literature. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of this compound, as well as providing valuable information through fragmentation analysis. nih.govresearchgate.netresearchgate.net HRMS can provide the mass-to-charge ratio (m/z) of the intact molecule with high accuracy, allowing for the confirmation of its molecular formula (C20H32O2). iiab.melgcstandards.comchem960.com Tandem mass spectrometry (MS/MS) or MSn experiments can induce fragmentation of the parent ion, producing characteristic fragment ions. researchgate.netnih.gov Analysis of these fragmentation patterns provides insights into the structural subunits of the molecule and helps differentiate it from isomers or other compounds. researchgate.net HRMS has been successfully applied in the detection and identification of CP47,497 and its homologs in complex matrices. researchgate.netresearchgate.net One study noted CP47,497-C6-Homolog was found to have a major product ion at m/z 303.1 in negative ion mode HPLC-ESI-MS/MS analysis. nih.gov

Table 1: Chemical Information for this compound

PropertyValueSource
Chemical NameThis compound lgcstandards.com
Synonyms(C6)-CP 47,497, CP 47,497 dimethylhexyl homologue, cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol wikipedia.orgiiab.melgcstandards.comcaymanchem.com
Molecular FormulaC20H32O2 iiab.melgcstandards.comchem960.com
Molar Mass304.47 g/mol or 304.474 g·mol−1 iiab.melgcstandards.comchem960.com
PubChem CID12788252 wikipedia.orgiiab.me
CAS Number70435-06-2 lgcstandards.comchem960.comcaymanchem.com
AppearanceCrystalline solid lgcstandards.comcaymanchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable analytical techniques employed in the characterization and identification of chemical compounds, including synthetic cannabinoids such as this compound. These methods provide distinct spectral fingerprints that can be used to confirm the identity and assess the purity of a substance by comparison to reference spectra.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrations of molecular bonds when exposed to infrared radiation. Each functional group within a molecule absorbs IR radiation at specific frequencies, resulting in a unique spectrum of absorption bands. This spectrum serves as a "molecular fingerprint" that can be compared to libraries of known compounds for identification.

For this compound, key functional groups expected to contribute to its IR spectrum include the hydroxyl groups (-OH) on both the cyclohexyl and phenol rings, the aromatic ring structure, and the various C-H stretching and bending vibrations from the alkyl chains and the cyclohexyl ring. The precise positions and intensities of these absorption bands are characteristic of the molecule's structure.

While specific IR spectral data for this compound were not found in the immediate search results, IR spectroscopy, particularly Attenuated Total Reflectance Infrared (ATR-IR) and Fourier Transform Infrared (FTIR), is a recommended method for the identification and analysis of synthetic cannabinoid receptor agonists in seized materials. researchgate.netunodc.org Obtaining a good IR spectrum of synthetic cannabinoids in herbal mixtures is possible after an extraction step, although the correlation factors might be slightly lower compared to pure substances due to matrix interferences. unodc.orgunodc.org Visual comparison of the sample spectrum with that of a synthesized standard is crucial for confirmation. unodc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. The aromatic ring system present in this compound acts as a chromophore.

The UV-Vis spectrum of a compound shows absorption maxima (λmax) at specific wavelengths and corresponding absorbance values. These features are dependent on the electronic transitions within the molecule. For this compound, the presence of the phenolic system contributes to its UV-Vis absorption.

According to product information, this compound exhibits UV/Vis absorption maxima (λmax) at 219 nm and 276 nm. caymanchem.com

While UV-Vis spectroscopy can provide useful information, techniques like UV/VIS alone cannot definitively confirm the identity of a compound, as different compounds may exhibit similar UV/Vis spectra, potentially leading to false positives. unodc.orgnih.gov However, dissimilar UV/Vis spectra are valuable in ruling out the identity of a compound compared to a standard. unodc.org UV detection is often coupled with techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of synthetic cannabinoids. unodc.org

Detailed Research Findings and Data (Illustrative based on available data):

Based on the available information, the UV-Vis spectral data for this compound can be presented as follows:

TechniqueAnalyteλmax (nm)
UV/VisThis compound219
276

Further detailed research involving the synthesis and comprehensive spectroscopic characterization of purified this compound, including full IR spectral analysis with peak assignments and detailed UV-Vis spectroscopic studies under various conditions, would provide more exhaustive molecular fingerprinting data.

Pharmacological Characterization and Receptor Interactions of Cp47497 C6 Homolog

Cannabinoid Receptor Binding Affinity Studies

Studies investigating the pharmacological profile of synthetic cannabinoids often involve assessing their binding affinity to the cannabinoid receptors, primarily the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). CP47497-C6-homolog is known to interact with both CB1 and CB2 receptors. bertin-bioreagent.comglpbio.com

In Vitro CB1 Receptor Binding Assays for this compound

In vitro binding assays are crucial for determining the affinity of a compound for a specific receptor. While this compound has been included in studies examining synthetic cannabinoid interactions with the CB1 receptor, specific, quantitative binding affinity values such as Ki or IC50 directly and solely for this compound are not extensively detailed in the readily available search results. One quantitative structure-activity relationship (QSAR) study that included this compound in its dataset reported that this specific homolog exhibited the lowest CB1 receptor binding affinity among the CP47,497 homologs (C6, C8, and C9) evaluated in that study. mdpi.comsemanticscholar.org The difference in pKi between JWH-210, which had the highest binding affinity in their dataset, and CP47,497-C6 was reported as 2.737. mdpi.comsemanticscholar.org This indicates a comparatively lower affinity for the CB1 receptor for the C6 homolog relative to its longer-chain counterparts and other potent synthetic cannabinoids like JWH-210.

In Vitro CB2 Receptor Binding Assays for this compound

Similar to CB1 receptor binding, detailed quantitative in vitro binding affinity data (Ki or IC50) specifically for this compound at the CB2 receptor is not prominently available in the examined search results. While it is understood that this compound interacts with the CB2 receptor, precise numerical data characterizing this interaction for the C6 homolog specifically is limited in the provided sources. bertin-bioreagent.comglpbio.com Some general statements suggest that alkylaminoindoles with C4 to C6 side chains may possess equal or higher affinity to peripheral CB2 receptors compared to Δ9-THC, but these sources also indicate that the properties of this compound itself have not been fully evaluated in this specific context. bertin-bioreagent.comglpbio.comglpbio.com

Comparative Receptor Binding Profiles with Endogenous and Phytocannabinoids

Comparisons of this compound's binding profile to endogenous cannabinoids (such as anandamide) and phytocannabinoids (such as Δ9-THC) provide context for its potency and potential effects. While direct quantitative comparisons of this compound's affinity to Δ9-THC are not consistently available in the search results, studies on related CP homologs offer some insight. For instance, CP47,497 (the C7 homolog) is described as binding to both CB1 and CB2 receptors with higher affinity than Δ9-THC. usdoj.gov The QSAR study noted that among the CP47,497 homologs (C6, C8, C9) in their dataset, the CB1R-binding affinity increased with the size of the carbon chain, with this compound having the lowest affinity in this series. mdpi.comsemanticscholar.orgresearchgate.net This suggests that while this compound interacts with cannabinoid receptors, its binding affinity, particularly for CB1, may be lower compared to its longer-chain homologs like CP47497-C8.

Receptor Agonism and Functional Activity of this compound

Beyond binding affinity, evaluating the functional activity of a compound determines whether it activates the receptor (as an agonist), blocks its activation (as an antagonist), or has no effect. Synthetic cannabinoids are generally known to act as agonists at cannabinoid receptors. glpbio.comtandfonline.comtocris.commdpi.comnih.gov

In Vitro Efficacy and Potency at CB1 Receptors

In Vitro Efficacy and Potency at CB2 Receptors

Data regarding the in vitro efficacy and potency of this compound specifically at CB2 receptors is also limited in the search results. While some studies have explored the interaction of related compounds, such as 1-deoxy analogs of CP-47,497, with the CB2 receptor, these investigations did not provide specific functional data for this compound. The general understanding is that many synthetic cannabinoids are agonists at both CB1 and CB2 receptors, but specific quantitative data for the C6 homolog's functional activity at CB2 is not available in the provided sources.

G-Protein Coupled Receptor Signaling Pathways Activated by this compound

Cannabinoid receptors, including CB1 and CB2, are G protein-coupled receptors (GPCRs). ethernet.edu.etmdpi.com Activation of these receptors by agonists triggers intracellular signaling pathways mediated by G proteins. mdpi.comnih.gov

While direct research detailing the specific GPCR signaling pathways activated solely by this compound was not found, studies on related synthetic cannabinoids and CP-47,497 provide insights into the general mechanisms. CP-47,497 has been shown to activate G-proteins, although it was less efficacious than CP55,940 in this regard. nih.gov The binding of synthetic cannabinoids to cannabinoid receptors can result in agonistic, partial agonistic, or antagonistic effects. unodc.org Synthetic cannabinoids of forensic interest primarily show sufficient affinity to the CB1 receptor and exhibit agonistic or partial agonistic activity, as the typical psychoactive effects are mediated through agonistic stimulation of CB1R. unodc.org

Agonist binding to CB1R can lead to the activation of various downstream signaling cascades, including those involving adenylyl cyclase inhibition and modulation of ion channels. The specific pathways activated and their magnitude can depend on the specific ligand and the cellular context.

Structure Activity Relationship Sar Studies of Cyclohexylphenol Cannabinoids Including Cp47497 C6 Homolog

Influence of Alkyl Chain Length on Cannabinoid Receptor Affinity and Selectivity

One of the most critical determinants of cannabinoid receptor affinity within the cyclohexylphenol series is the length and conformation of the alkyl side chain attached to the phenolic ring. This chain interacts with a hydrophobic pocket within the receptor, and its size directly modulates the ligand's binding affinity.

Systematic studies of CP 47,497 and related cannabinoid analogs have demonstrated a clear and predictable relationship between the alkyl side chain length and receptor affinity. The optimal binding affinity for the CB1 receptor is typically observed in analogs with a side chain of five to eight carbon atoms. researchgate.net

Homologs such as the C4 variant (dimethylbutyl) would be expected to have a lower affinity compared to those with longer chains. As the chain length extends to C7 (dimethylheptyl, the parent CP 47,497) and C8 (dimethyloctyl, a well-known component of "Spice" products), the affinity for the cannabinoid receptor reaches its peak. Research has shown that analogs with seven or eight-carbon side chains exhibit maximal receptor affinity and corresponding analgesic potency. A further increase in chain length, such as in the C9 homolog (dimethylnonyl), generally leads to a decrease in binding affinity. This suggests that a chain longer than eight carbons may introduce steric hindrance, preventing an optimal fit within the receptor's binding pocket.

Table 1: Qualitative Relationship Between Alkyl Chain Length and CB1 Receptor Affinity for CP 47,497 Homologs

Homolog (Side Chain) Expected Relative CB1 Affinity Rationale
C4 (dimethylbutyl) Lower Sub-optimal length for full engagement with the hydrophobic pocket.
C6 (dimethylhexyl) Moderate to High Within the effective range for strong receptor interaction.
C7 (dimethylheptyl) High to Maximal Near-optimal length for maximizing hydrophobic interactions.
C8 (dimethyloctyl) Maximal Considered optimal for fitting the receptor's hydrophobic channel.

| C9 (dimethylnonyl) | Decreasing | Potential for steric clash as the chain becomes too long for the binding pocket. |

Stereochemical Requirements for Cannabinoid Receptor Interaction

The cyclohexylphenol scaffold of CP 47,497 consists of a phenolic ring and a cyclohexyl ring, which can adopt various conformations. For effective binding, the molecule must assume a conformation that allows the key pharmacophoric elements—the phenolic hydroxyl, the cyclohexyl hydroxyl, and the alkyl side chain—to align correctly with their respective interaction points within the receptor. Molecular modeling studies suggest that the relative orientation of the two rings is a critical factor. The flexibility of the bond connecting the rings allows for rotation, but only specific conformations are conducive to high-affinity binding, enabling the molecule to fit within the topographically complex binding pocket of the G protein-coupled cannabinoid receptors.

Substituents on the cyclohexyl ring play a significant role in the SAR of these compounds. The position and orientation of the hydroxyl group on this ring are particularly important. Interestingly, research on the C8-homolog of CP 47,497 has shown that both the cis and trans stereoisomers, which differ in the relative orientation of the groups on the cyclohexyl ring, are nearly identical in their potency and efficacy as CB1 receptor agonists. ub.edu This suggests that, for this specific scaffold, the receptor can accommodate either stereoisomer without a significant loss of affinity or functional activity, a feature not common to all classes of cannabinoids.

Importance of Phenolic and Cyclohexyl Hydroxyl Groups in Receptor Binding

The hydroxyl (-OH) groups present on both the phenolic and cyclohexyl rings are fundamental to the activity of CP 47,497 and its homologs. These groups act as crucial hydrogen bonding points of interaction with amino acid residues within the receptor binding site.

SAR studies have consistently highlighted the phenolic hydroxyl as essential for high-affinity binding to the CB1 receptor. nih.gov This group is believed to act as a hydrogen bond donor, forming a key interaction that anchors the ligand in the receptor pocket. Similarly, the hydroxyl group on the cyclohexyl ring is also vital for activity. Studies involving 1-deoxy analogs of CP 47,497, where this hydroxyl group is removed, have shown that these molecules exhibit only modest, if any, affinity for either the CB1 or CB2 receptor. This demonstrates that both hydroxyl groups are critical pharmacophoric features, working in concert to ensure a stable and high-affinity interaction with cannabinoid receptors.

Table 2: List of Mentioned Compounds

Compound Name Abbreviation / Synonym
CP 47,497-C6-homolog (C6)-CP 47,497
CP 47,497-C4-homolog (C4)-CP 47,497
CP 47,497 (C7)-CP 47,497
CP 47,497-C8-homolog (C8)-CP 47,497

Computational and Molecular Modeling Approaches for Cp47497 C6 Homolog Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cannabinoid Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is particularly useful for predicting the activity of new compounds and for understanding the structural features that are crucial for their biological effects.

Several QSAR studies have been conducted on synthetic cannabinoids, including CP47497 and its homologs, to predict their binding affinities for the CB1 receptor. kcl.ac.ukmdpi.com One notable study developed a reliable QSAR model using a dataset of various synthetic cannabinoids, including CP47497-C6-homolog, to correlate their structures and physicochemical properties with their CB1R-binding affinities. mdpi.com The model was established using regression-based approaches such as multiple linear regression (MLR) and partial least squares regression (PLSR). mdpi.com

The robustness and predictive power of the developed QSAR models were rigorously validated. For instance, a partial least squares regression (PLSR) model demonstrated good predictability through Y-randomization tests and external validation. mdpi.com The correlation between the experimental and predicted pKi values for a set of compounds, including those structurally related to this compound, confirmed the model's utility in predicting the abuse potential of new synthetic cannabinoids. mdpi.com In one study, the difference in pKi values between the compound with the highest binding affinity (JWH-210) and the one with the lowest (CP47497-C6) was 2.737, a suitable range for building a robust QSAR model. mdpi.com

While specific 3D-QSAR models for a broad range of cannabinoid ligands binding to both CB1 and CB2 receptors have been developed, they have not explicitly detailed the inclusion of this compound in their training sets. kcl.ac.uknih.gov These general models, however, provide a framework for understanding the structural requirements for binding to both receptors. kcl.ac.uknih.gov

QSAR models have been successfully applied to predict the CB1 receptor binding affinity of this compound and related compounds. A study utilizing a PLSR model predicted the pKi values for a series of synthetic cannabinoids. For CP47497 and its homologs, the model predicted that the CB1R-binding affinities would increase with the size of the carbon chain attached to the C5 position of the phenol (B47542) moiety. mdpi.com

The following table presents the observed and predicted CB1R-binding affinities (pKi) for this compound from a specific QSAR study.

CompoundObserved pKiPredicted pKiResidual
This compound5.0115.258-0.247

Data sourced from a study on QSAR modeling for predicting cannabinoid receptor 1 binding affinity. mdpi.com

This predictive capability is crucial for identifying novel psychoactive substances and assessing their potential for abuse. mdpi.com

While in vitro studies have indicated that CP47497 binds to both CB1 and CB2 receptors, specific QSAR models predicting the binding affinity of the this compound for the CB2 receptor are not as extensively detailed in the available literature. mdpi.com However, general 3D-QSAR models for various classes of cannabinoid ligands have been developed to understand the structural requirements for CB2 binding and selectivity. kcl.ac.uknih.gov These models highlight the importance of steric and electrostatic fields in determining binding affinity. nih.gov

Molecular Docking and Dynamics Simulations with Cannabinoid Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a ligand interacts with its receptor at the atomic level. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Although specific molecular docking and dynamics simulation studies exclusively focused on this compound are limited, research on the parent compound CP47497 and other cyclohexylphenol derivatives provides valuable insights into its likely interaction mechanisms with the CB1 receptor.

Studies on various synthetic cannabinoid receptor agonists have revealed key interactions within the CB1 binding pocket. The "head" of the cyclohexylphenol structure, the phenolic hydroxyl group, is believed to form important interactions with residues in the transmembrane helices (TMs) of the receptor. nottingham.ac.uk For cannabinoids in general, interactions with hydrophobic residues such as Phe170, Phe174, Phe177, and His178 in TM2 are considered crucial for agonist binding, forming what is often referred to as a "hydrophobic lock". nottingham.ac.uk

The alkyl side chain of CP47497 and its homologs plays a significant role in binding affinity. Molecular modeling suggests that this lipophilic tail extends into a hydrophobic pocket within the receptor. Key amino acid residues within the CB1 active site that are likely to interact with cyclohexylphenol cannabinoids include those in TM3, TM5, TM6, and TM7.

Similar to the CB1 receptor, detailed molecular docking and dynamics simulations specifically for this compound with the CB2 receptor are not extensively documented. However, homology models of the CB2 receptor have been constructed and used for docking studies with various cannabinoid ligands. nih.gov These studies have helped to identify the putative binding site and key residues involved in ligand recognition.

For cyclohexylphenol derivatives, the interaction with the CB2 receptor is expected to share some similarities with CB1 binding, given the homology between the two receptors. The phenolic hydroxyl group is likely to form hydrogen bonds with polar residues within the CB2 binding pocket. The cyclohexyl ring and the alkyl tail are anticipated to engage in hydrophobic interactions with nonpolar residues.

Comparative modeling and docking studies of various ligands with both CB1 and CB2 receptors have highlighted subtle differences in the amino acid composition of their binding pockets, which are responsible for ligand selectivity. nih.gov For instance, differences in residues within TM3 and TM5 have been identified as determinants of CB2/CB1 selectivity. nih.gov While the precise interaction map for this compound at the CB2 receptor awaits dedicated computational studies, the existing models for related compounds provide a solid foundation for hypothesizing its binding mode.

Identification of Key Binding Pocket Residues for this compound

Computational and molecular modeling studies have been instrumental in elucidating the specific interactions between cannabinoid ligands and their receptors. While direct research exclusively on the this compound is limited, extensive modeling of the parent compound, CP47497, and other synthetic cannabinoids provides significant insights into the key residues within the binding pockets of the cannabinoid receptors, CB1 and CB2, that are crucial for the binding of this class of molecules.

The binding of CP47497 and its homologs is understood to occur within a hydrophobic pocket of the CB1 and CB2 receptors. Mutagenesis and computational docking studies have identified several key amino acid residues that form critical contact points. These interactions are primarily non-covalent, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions.

In the case of the CB2 receptor, which is a primary target for many synthetic cannabinoids due to its therapeutic potential without the psychotropic effects associated with CB1 activation, similar computational approaches have been employed. Modeling and docking studies provide a rationalization for the binding affinity of various ligands.

The following table summarizes key binding pocket residues in CB1 and CB2 receptors that are likely to be significant for the interaction with this compound, based on studies of the parent compound and other synthetic cannabinoids.

Table 1: Key Binding Pocket Residues for Cannabinoid Ligands

Receptor Transmembrane Helix Key Residues Potential Interaction Type
CB1 TMH2 K102 Hydrogen Bond
TMH3 F200, W279 Aromatic Stacking
TMH5 F379, W356 Aromatic Stacking
TMH6 W356 Aromatic Stacking
TMH7 S383 Hydrogen Bond
CB2 TMH3 F183 Aromatic Stacking
TMH5 F281, W258 Aromatic Stacking
TMH6 W258 Aromatic Stacking

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis, through both experimental techniques like 2D NMR and theoretical computational methods, is crucial for understanding how these molecules adopt specific shapes to interact with their biological targets.

Studies on the parent compound, CP47497, have revealed important conformational features that are likely shared by its C6-homolog. The energetically favored conformation of CP-47,497 features the phenolic ring oriented almost perpendicular to the cyclohexanol (B46403) ring, which itself adopts a stable chair conformation. The dimethylheptyl side chain, which is replaced by a dimethylhexyl chain in the C6-homolog, tends to adopt a conformation that is nearly perpendicular to the aromatic ring.

A notable difference between the conformation of nonclassical cannabinoids like CP47497 and classical cannabinoids is the dihedral angle between the two main rings. For CP47497, this angle is approximately 62 degrees, which is significantly smaller than the roughly 137-degree angle observed in tricyclic tetrahydrocannabinol analogs. Despite this difference in the lowest energy state, computational modeling has shown that by rotating around the bond connecting the phenyl and cyclohexyl rings, CP47497 can adopt a conformation that allows for perfect superimposition over its tricyclic counterparts. This higher energy conformation is estimated to be about 3.0 kcal/mol above the preferred state. It is hypothesized that the molecule may adopt this conformation upon interaction with the active site of the cannabinoid receptor.

The energy landscape of a molecule describes the relationship between its potential energy and its various conformations. For a flexible molecule like this compound, this landscape is complex, with multiple local energy minima corresponding to different stable conformations. The global energy minimum represents the most stable conformation. The ability of the molecule to transition between these conformations, and the energy barriers between them, are critical for its ability to bind to the receptor.

Computational methods such as molecular dynamics simulations can be used to explore the conformational space and map out the energy landscape. These simulations can reveal the probability of the molecule existing in different conformational states and the pathways of transition between them. While a specific energy landscape for the C6-homolog has not been published, the principles derived from its parent compound provide a strong foundation for understanding its conformational behavior.

Analytical and Forensic Methodologies for Detection and Characterization of Cp47497 C6 Homolog

Advanced Chromatographic Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the gold standard for the confirmatory analysis of synthetic cannabinoids. These techniques offer high selectivity and sensitivity, allowing for the separation of structurally similar compounds and their definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for the analysis of synthetic cannabinoids. nih.gov For compounds like CP 47,497-C6-homolog, which are semi-volatile and thermally stable, GC-MS provides excellent chromatographic resolution and characteristic mass spectra. The electron-impact (EI) ionization source generates reproducible fragmentation patterns that can be compared against spectral libraries for identification.

When analyzing complex matrices such as urine, blood, or herbal mixtures, sample preparation is a critical step to remove interferences. nih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. However, matrix effects can still pose a challenge, potentially causing signal suppression or enhancement and affecting the accuracy of quantification. nih.gov These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte. nih.gov Careful method validation, including the use of matrix-matched calibrators and internal standards, is essential to mitigate these issues and ensure reliable results.

Table 1: Illustrative GC-MS Parameters for Synthetic Cannabinoid Analysis

Parameter Typical Setting
GC Column HP-5MS or equivalent (e.g., 30 m x 250 µm i.d., 0.25 µm film thickness) nih.gov
Injection Mode Splitless
Oven Program Ramped temperature gradient (e.g., 150°C to 300°C)
Ionization Mode Electron Impact (EI) at 70 eV

| MS Scan Mode | Full Scan (e.g., 40-550 m/z) or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become indispensable for the detection of synthetic cannabinoids, particularly for potent compounds like CP 47,497-C6-homolog that may be present at very low concentrations in biological samples. nih.govnih.gov LC-MS/MS offers superior sensitivity and specificity compared to GC-MS, especially for analyzing metabolites. nih.gov The technique utilizes a soft ionization source, typically electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

In tandem mass spectrometry, the precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling low limits of detection. nih.govrti.org Methods have been developed for the quantification of related compounds like CP 47,497 and its C8-homolog in brain tissue, demonstrating the technique's power for trace analysis in challenging matrices. nih.gov

Table 2: Example LC-MS/MS MRM Transitions for CP 47,497 Homologs

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
CP 47,497 317 245 299
CP 47,497-C8-homolog 331 259 313

Data derived from methods developed for similar homologs and illustrates the principle of MRM analysis. nih.gov

The rapid emergence of new synthetic cannabinoid analogs requires analytical methods that can detect not only known substances but also previously uncharacterized ones. rti.orgnih.govrti.org High-Resolution Accurate Mass Spectrometry (HRAMS), often coupled with liquid chromatography, is a powerful tool for this purpose. Unlike targeted methods like MRM, HRAMS acquires full-scan mass spectra with very high mass accuracy and resolution (e.g., >20,000). nih.gov

This capability allows for the determination of the elemental composition of an unknown compound from its exact mass. spectroscopyonline.com In a non-targeted screening approach, data from a sample can be retrospectively analyzed for the presence of new analogs without prior knowledge of their existence. rti.org Advanced data processing techniques, such as mass defect filtering, can be used to sift through the complex data and highlight potential designer drugs based on the characteristic mass defects of their chemical scaffolds. rti.orgnih.gov This makes HRAMS an essential technology for forensic laboratories to keep pace with the ever-changing landscape of designer drugs. rti.org

Table 3: Accurate Mass Data for Selected Cannabinoids

Compound Chemical Formula Calculated Accurate Mass (m/z)
JWH-018 C24H23NO 342.1852
CP 47,497 C21H34O2 318.2559
AM-2201 C24H22FNO 364.1758

This table illustrates the principle of accurate mass measurement used in HRAMS for compound identification.

Spectroscopic Detection Methods for Rapid Identification

While chromatographic techniques provide confirmatory results, there is also a need for rapid, preliminary screening methods that can be used in the field or for high-throughput sample triage in a laboratory setting.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the presumptive identification of synthetic cannabinoids. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is allowed to move up the plate. Different compounds travel at different rates, resulting in separation.

For compounds like CP 47,497-C6-homolog that contain a phenolic chromophore, detection can often be achieved by observing the plate under ultraviolet (UV) light (typically at 254 nm or 365 nm). researchgate.net The compound may appear as a dark spot on a fluorescent background (fluorescence quenching) or may exhibit its own fluorescence. The retention factor (Rf) value, combined with the response under UV light, can provide a presumptive indication of the presence of the compound. While not as specific as mass spectrometry, TLC with UV detection is a valuable tool for screening large numbers of samples quickly. nih.gov

Colorimetric or spot tests are chemical tests that produce a characteristic color in the presence of a specific drug or chemical class. They provide a rapid and simple means for the presumptive identification of drugs in the field. While a significant amount of research has been conducted to identify synthetic cannabinoids using laboratory-based instruments, there has been less progress in developing reliable field-deployable color tests for these compounds. uark.edu

The development of a specific colorimetric reagent for CP 47,497-C6-homolog and other related cannabinoids is an area of ongoing research. The goal is to find a reagent that reacts with the specific functional groups of the molecule to produce a distinct and reproducible color change, thereby enabling law enforcement and forensic technicians to quickly identify suspicious materials.

Development and Validation of Analytical Reference Standards for CP 47,497-C6-homolog Remains a Niche Area in Publicly Available Scientific Literature

However, based on established principles for the creation of certified reference materials (CRMs) for synthetic cannabinoids and related analogs, a general framework for the development and validation of a CP 47,497-C6-homolog standard can be described. High-quality reference materials are essential for ensuring the reliability and accuracy of analytical measurements and quality control in forensic testing.

The process would involve the unambiguous synthesis of the molecule, extensive characterization to confirm its structure and identity, and a thorough assessment of its purity and stability.

Synthesis and Purification

The synthesis of CP 47,497-C6-homolog, chemically known as 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol, would likely follow established synthetic routes for cyclohexylphenol derivatives. This typically involves a multi-step organic synthesis process to construct the substituted phenol (B47542) and cyclohexanol (B46403) rings with the correct stereochemistry.

Following synthesis, the crude product would undergo rigorous purification to isolate the desired compound from by-products, unreacted starting materials, and residual solvents. Techniques such as column chromatography are standard procedures for this purpose. The effectiveness of the purification process is paramount to achieving the high level of purity required for a reference standard.

Structural Characterization

Once purified, the identity of the synthesized CP 47,497-C6-homolog must be unequivocally confirmed. A suite of analytical techniques is employed for this structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule, providing detailed information about the arrangement of atoms and the connectivity within the molecule.

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to determine the molecular weight of the compound and to study its fragmentation pattern, which serves as a chemical fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Purity Assessment and Validation

The validation of an analytical reference standard involves a comprehensive assessment of its key characteristics to ensure it is fit for its intended purpose. For CP 47,497-C6-homolog, this would include:

Purity Determination: The purity of the reference standard is a critical parameter. High-performance liquid chromatography (HPLC) with a universal detector (e.g., a charged aerosol detector) or a mass spectrometer is often used for purity assessment. Quantitative NMR (qNMR) is another powerful technique for determining purity against a certified standard. The results from multiple independent methods are often combined to assign a final purity value.

Homogeneity: It is crucial to ensure that the entire batch of the reference material is uniform. Homogeneity studies are conducted by analyzing multiple samples from different parts of the batch to confirm that there are no significant variations in purity.

Stability: The stability of the reference material under specified storage and handling conditions must be evaluated over time. This ensures that the material remains unchanged and its certified purity value is valid for a defined period. Both short-term stability (to assess the impact of shipping conditions) and long-term stability studies are performed.

Illustrative Data Tables

While specific data for CP 47,497-C6-homolog is not publicly available, the following tables illustrate the type of data that would be generated during the validation of such a reference standard.

Table 1: Hypothetical Characterization Data for CP 47,497-C6-homolog Reference Standard

Analytical TechniqueParameterResult
¹H NMR Chemical Shifts (ppm)Consistent with the proposed structure
¹³C NMR Number of SignalsConsistent with the proposed structure
Mass Spectrometry Molecular Ion [M+H]⁺Consistent with the calculated molecular weight
Infrared Spectroscopy Key Absorptions (cm⁻¹)Peaks corresponding to O-H and aromatic C-H bonds

Table 2: Hypothetical Validation Parameters for CP 47,497-C6-homolog Certified Reference Material

Validation ParameterMethodSpecificationResult
Purity HPLC-UV/MS, qNMR≥ 98.5%99.2%
Homogeneity HPLC-UVRSD ≤ 2%Pass
Short-Term Stability (4 weeks at 40°C) HPLC-UVNo significant degradationPass
Long-Term Stability (24 months at -20°C) HPLC-UVNo significant degradationOngoing

The development and validation of certified reference standards for novel psychoactive substances like CP 47,497-C6-homolog are an ongoing challenge for forensic and analytical laboratories. The availability of these well-characterized materials is fundamental to the global effort to monitor and control the spread of these substances.

Metabolism and Biotransformation of Cp47497 C6 Homolog in Pre Clinical Models

In Vitro Metabolic Studies in Isolated Enzyme Systems (e.g., Liver Microsomes)

In vitro studies using isolated enzyme systems, such as liver microsomes, are commonly employed to elucidate the initial metabolic transformations of xenobiotics. For synthetic cannabinoids, these studies typically involve incubation of the parent compound with liver microsomes (often human or animal) and subsequent analysis of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Specific in vitro metabolic data for CP47497-C6-homolog in isolated enzyme systems is not extensively documented in the provided search results. However, studies on related compounds, such as CP 47,497 (the C7 homologue), provide insights into the likely metabolic pathways.

Identification and Characterization of Phase I Metabolites

Based on the in vitro metabolism of CP 47,497 in human liver microsomes, Phase I metabolism primarily involves hydroxylation and oxygenation reactions. A study identified eight metabolites of CP 47,497 in human liver microsomes, including mono-oxygenated, mono-hydroxylated, and di-oxygenated metabolites. nih.gov It is anticipated that this compound would undergo similar Phase I transformations, likely at various positions on its cyclohexyl and dimethylhexyl moieties. However, the specific structures and relative abundance of these metabolites for the C6 homolog have not been detailed in the provided information.

Interactive Data Table: Postulated Phase I Metabolites of this compound (Based on related compound metabolism)

Metabolite TypeProposed TransformationPotential Sites of Metabolism (Inferred)
Mono-hydroxylationAddition of a hydroxyl groupCyclohexyl ring, Dimethylhexyl chain
Di-hydroxylationAddition of two hydroxyl groupsCyclohexyl ring, Dimethylhexyl chain
OxygenationAddition of an oxygen atomVarious positions

Identification and Characterization of Phase II Metabolites

Phase II metabolism typically involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules like glucuronic acid or sulfate, increasing their water solubility and facilitating excretion. For synthetic cannabinoids, glucuronidation is a common Phase II pathway. researchgate.netresearchgate.net

While specific Phase II metabolites of this compound are not explicitly characterized in the search results, it is highly probable that its hydroxylated and oxygenated Phase I metabolites would undergo glucuronidation in isolated enzyme systems containing the necessary enzymes (e.g., UDP-glucuronosyltransferases - UGTs). Studies on other synthetic cannabinoids have identified glucuronide conjugates as major metabolites. researchgate.net

Enzymatic Pathways Involved in this compound Biotransformation

The cytochrome P450 (CYP) enzyme system is primarily responsible for the Phase I metabolism of many xenobiotics, including synthetic cannabinoids. researchgate.netresearchgate.net Studies on various synthetic cannabinoids have implicated several CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C19, in mono- and di-hydroxylation reactions. researchgate.net UGT enzymes are the main enzymes involved in Phase II glucuronidation. researchgate.net

Specific enzymatic pathways involved in the biotransformation of this compound have not been identified in the provided literature. However, based on the metabolism of related synthetic cannabinoids, it is likely that CYP enzymes would catalyze its Phase I reactions, and UGT enzymes would be involved in Phase II conjugation.

In Vivo Metabolic Fate in Non-Human Animal Models

In vivo metabolic studies in non-human animal models are crucial for understanding the complete metabolic profile, distribution, and excretion of a compound. These studies involve administering the compound to animals and analyzing biological matrices (e.g., plasma, urine, feces) for the parent compound and its metabolites over time.

Comprehensive in vivo metabolic fate data specifically for this compound in non-human animal models is not available in the provided search results. While some studies mention the use of animal models for other synthetic cannabinoids to investigate metabolism and excretion, detailed findings for this compound are absent. chem960.comuni-saarland.denih.gov

Characterization of Metabolite Excretion Pathways

For synthetic cannabinoids in general, excretion of metabolites primarily occurs via urine and feces. unodc.org More polar metabolites, often glucuronide conjugates, are typically excreted in urine. researchgate.netunodc.org Lipophilic compounds and their less polar metabolites may be eliminated in feces. unodc.org

Specific excretion pathways for this compound metabolites in animal models have not been characterized in the provided literature. However, it is expected that, similar to other synthetic cannabinoids, its metabolites, particularly conjugated forms, would be excreted in urine and/or feces.

Profiling of Metabolites in Biological Matrices (e.g., plasma, urine, feces)

Profiling metabolites in biological matrices from animal studies helps identify the major circulating and excreted metabolites. This is typically done using advanced analytical techniques like LC-MS/MS. researchgate.netresearchgate.net

Detailed profiling of this compound metabolites in plasma, urine, or feces from non-human animal models is not presented in the provided search results. Studies on other synthetic cannabinoids have shown that hydroxylated and carboxylated metabolites, often as glucuronide conjugates, are detectable in urine. researchgate.netresearchgate.net The absence of specific data for this compound highlights a gap in the current publicly available research.

Academic and Regulatory Context of Cp47497 C6 Homolog

Historical Role in the Academic Understanding of Novel Psychoactive Substance Emergence

The emergence of the synthetic cannabinoid CP 47,497-C6-homolog, alongside its parent compound CP 47,497 and other homologs, marked a pivotal moment in the academic and regulatory understanding of Novel Psychoactive Substances (NPS). Originally synthesized by Pfizer in the 1970s for research purposes, these compounds were not intended for human consumption. However, their rediscovery and subsequent inclusion in herbal smoking mixtures, most notably "Spice," in the mid-2000s, presented a new challenge for public health and drug control agencies.

The academic community was instrumental in identifying the psychoactive components of these seemingly innocuous herbal products. Forensic toxicologists and pharmacologists were at the forefront of this effort, employing advanced analytical techniques to isolate and characterize the unknown active ingredients. The identification of CP 47,497 and its homologs, including the C6 variant, in these products was a significant breakthrough. It demonstrated a new trend in the illicit drug market: the use of obscure, patent-literature compounds to circumvent existing drug laws.

This discovery fundamentally shifted the academic understanding of NPS emergence. It highlighted that the pool of potential psychoactive substances was not limited to clandestinely synthesized analogues of known drugs of abuse but extended to compounds developed in legitimate pharmaceutical research that were never commercialized. This realization spurred the development of new forensic and toxicological screening methods capable of detecting a wider and more unpredictable range of chemical structures. The "Spice" phenomenon, driven by compounds like CP 47,497-C6-homolog, served as a case study for the rapid evolution of the NPS market and the crucial role of academic research in its surveillance and response.

Scientific Basis for Scheduling and Control of Synthetic Cannabinoids Including CP 47,497-C6-homolog

The scientific rationale for the scheduling and control of CP 47,497-C6-homolog and other synthetic cannabinoids is firmly rooted in their pharmacological activity, specifically their interaction with the cannabinoid receptors, CB1 and CB2. Academic and forensic research has consistently demonstrated that these compounds act as potent agonists at the CB1 receptor, which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabis.

In vitro studies have established that CP 47,497 and its homologs bind with high affinity to both CB1 and CB2 receptors. researchgate.net This high affinity often translates to greater potency compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. While specific binding affinity data for the C6-homolog is limited in publicly available research, studies on the parent compound and its C8-homolog provide a strong indication of its likely pharmacological profile. For instance, CP 47,497 has been shown to be 3 to 28 times more potent than THC. nih.gov

In vivo studies in animal models have further solidified the scientific basis for control. These studies have shown that administration of CP 47,497 and its homologs produces a range of effects characteristic of cannabinoid agonists, including hypothermia, analgesia, catalepsy, and suppression of locomotor activity. windows.netnih.gov These effects are mediated by the CB1 receptor, as they can be blocked by CB1 receptor antagonists. The demonstration of these THC-like effects in animal models provides a strong indication of a high potential for abuse in humans.

The combination of high CB1 receptor affinity, potent in vivo activity, and a clear potential for abuse provided a robust scientific foundation for regulatory agencies worldwide to place CP 47,497-C6-homolog and other related synthetic cannabinoids under legal control.

Academic Community's Contributions to Monitoring and Characterizing Unregulated Cannabinoids

The academic community has played a central and ongoing role in the monitoring and characterization of unregulated cannabinoids, with the emergence of CP 47,497-C6-homolog and the "Spice" phenomenon serving as a catalyst for these efforts. This contribution can be broadly categorized into three main areas: identification and analysis, pharmacological characterization, and the development of structure-activity relationships.

Identification and Analysis: University and research institute laboratories were among the first to develop and apply the sophisticated analytical methods necessary to identify the unknown synthetic cannabinoids in herbal products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) were crucial in elucidating the chemical structures of these novel compounds. Academic publications detailing these findings were vital in alerting public health officials and law enforcement agencies to the presence of these substances in the consumer market.

Pharmacological Characterization: Once identified, academic researchers undertook extensive pharmacological studies to understand the mechanisms of action of these new compounds. Through in vitro binding and functional assays, they determined the affinity and efficacy of compounds like CP 47,497 and its homologs at the CB1 and CB2 receptors. These studies were critical in establishing their potential for psychoactivity and abuse. Furthermore, in vivo studies in animal models provided a behavioral profile of these substances, confirming their cannabinoid-like effects.

Structure-Activity Relationship (SAR) Studies: The academic community has also been instrumental in conducting structure-activity relationship studies. By systematically modifying the chemical structure of synthetic cannabinoids and evaluating the impact on receptor binding and functional activity, researchers have been able to build a comprehensive understanding of the chemical features necessary for cannabinoid activity. This knowledge is not only crucial for predicting the potential psychoactivity of newly emerging synthetic cannabinoids but also for informing the development of broader, more effective legislation, such as generic or analogue-based drug laws.

The continuous efforts of the academic community in monitoring the ever-evolving landscape of synthetic cannabinoids, characterizing their pharmacological and toxicological profiles, and disseminating this information have been indispensable for evidence-based drug policy and public health protection.

Data Tables

Table 1: Pharmacological Data of CP 47,497 and Related Homologs

CompoundCB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)In Vivo Potency (Relative to THC)
CP 47,497 9.5329.43-28x
CP 47,497-C8-homolog 1.32.1Higher than THC

Note: Data for CP 47,497-C6-homolog is limited. The data presented for CP 47,497 and its C8-homolog are indicative of the likely pharmacological profile of the C6-homolog.

Table 2: In Vivo Effects of CP 47,497 in Animal Models

EffectObservationReceptor Mediation
Hypothermia Dose-dependent decrease in body temperatureCB1
Analgesia Reduced response to painful stimuliCB1
Catalepsy Immobility and waxy flexibilityCB1
Locomotor Suppression Decreased spontaneous movementCB1

Future Research Directions and Unexplored Academic Avenues for Cp47497 C6 Homolog

Elucidation of Remaining Uncharacterized Pharmacological Properties

While CP 47,497-C6-homolog is known to be a cannabinoid receptor agonist, a comprehensive understanding of its pharmacological profile is far from complete. Future research should pivot towards several key uncharacterized areas:

Biased Agonism: A significant frontier in G-protein-coupled receptor (GPCR) pharmacology is the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-mediated pathways). nih.govacs.orgnih.gov For the CB1 receptor, it is not yet fully understood which signaling pathways mediate the desirable therapeutic effects versus the adverse effects. acs.orgresearchgate.net Investigating whether CP 47,497-C6-homolog acts as a biased agonist at CB1 and CB2 receptors is a critical future direction. nih.govacs.org Such studies could reveal if it's possible to dissociate some of its effects, which has significant implications for potential therapeutic applications and understanding its toxicological profile. Research in this area would likely involve sophisticated in vitro signaling assays, such as BRET-based biosensors that can concurrently measure G-protein activation and β-arrestin recruitment. bmglabtech.com

Off-Target Effects: The majority of research on CP 47,497-C6-homolog has focused on its interaction with cannabinoid receptors. However, the potential for "off-target" activity at other receptors remains largely unexplored. A comprehensive screening of this compound against a wide panel of GPCRs, ion channels, and enzymes is necessary. nih.govfrontiersin.org Identifying any significant off-target interactions is crucial for a complete understanding of its pharmacological and toxicological effects. nih.gov

Metabolite Pharmacology: The in vivo effects of CP 47,497-C6-homolog are not solely attributable to the parent compound. Its metabolites may also possess pharmacological activity. Future research must focus on identifying the major metabolites of the C6 homolog and characterizing their affinity and efficacy at cannabinoid and other receptors. This is particularly important as some synthetic cannabinoid metabolites have been shown to be biologically active.

Advanced Computational and Structural Biology Investigations for Receptor Interactions

The advent of high-resolution crystal structures of the CB1 receptor has opened new doors for understanding ligand-receptor interactions at a molecular level. cbc.ca Future research should leverage these advancements to investigate the specific binding of CP 47,497-C6-homolog.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic process of ligand binding and receptor activation. nih.govfrontiersin.orgnih.govnih.govmdpi.comresearchgate.net Future computational studies should focus on performing all-atom MD simulations of CP 47,497-C6-homolog with both the inactive and active states of the CB1 and CB2 receptors. nih.govresearchgate.net These simulations can help to identify key amino acid residues involved in the binding and activation process and elucidate the conformational changes in the receptor upon binding. frontiersin.orgmdpi.com Understanding these dynamics is crucial for explaining its potency and efficacy.

Cryo-Electron Microscopy (Cryo-EM): While challenging, obtaining a high-resolution cryo-EM structure of CP 47,497-C6-homolog bound to the CB1 or CB2 receptor would be a significant breakthrough. Such a structure would provide a static snapshot of the binding pose, confirming and refining the predictions from computational models. This structural information would be invaluable for the rational design of future research tools or therapeutic agents.

Comparative Docking Studies: Computational docking studies comparing the binding of CP 47,497-C6-homolog with other cyclohexylphenol homologs (e.g., C7, C8, C9) and with newer, structurally diverse synthetic cannabinoids can help to explain differences in their potencies and pharmacological profiles. researchgate.net These studies can reveal subtle but critical differences in how these compounds interact with the receptor's binding pocket.

Development of Novel Analytical Techniques for Enhanced Detection and Quantitation

The continuous emergence of new psychoactive substances presents a challenge for forensic and clinical laboratories. Future research in analytical chemistry should focus on developing more sensitive, specific, and rapid methods for the detection and quantitation of CP 47,497-C6-homolog and its metabolites.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, is crucial for the unambiguous identification of CP 47,497-C6-homolog and its metabolites in complex biological matrices like blood, urine, and oral fluid. Future work should focus on developing and validating robust HRMS methods for the routine screening and quantification of this compound.

Biosensors: The development of portable and rapid biosensors for on-site detection of synthetic cannabinoids is a promising area of research. mdpi.comnih.govmdpi.comresearchgate.net Future efforts could be directed towards creating biosensors with high specificity for the cyclohexylphenol class of compounds, including CP 47,497-C6-homolog. bmglabtech.commdpi.comnih.govmdpi.comresearchgate.net This could involve the use of specific antibodies or engineered receptors in various transducer platforms, such as electrochemical or optical sensors. mdpi.comnih.govresearchgate.net

Metabolite-Focused Screening: As the parent compound may be rapidly metabolized, future analytical methods should increasingly target the specific metabolites of CP 47,497-C6-homolog. This requires in-depth metabolism studies to identify unique and stable metabolites that can serve as reliable biomarkers of exposure.

Comparative Pharmacological Profiling with Newly Emerging Synthetic Cannabinoid Structural Classes

The landscape of synthetic cannabinoids is constantly evolving, with newer generations exhibiting distinct structural features and pharmacological properties. Future research should include comprehensive comparative studies of CP 47,497-C6-homolog with these novel compounds.

Head-to-Head In Vitro and In Vivo Studies: Direct comparisons of the in vitro (e.g., receptor binding affinity, functional efficacy, biased agonism) and in vivo (e.g., effects in the cannabinoid tetrad assay, drug discrimination studies) pharmacology of CP 47,497-C6-homolog with newer classes of synthetic cannabinoids, such as the OXIZID series or potent indazole carboxamides like 5F-MDMB-PINACA, are needed. rti.orgnih.govresearchgate.net Such studies will help to contextualize the pharmacological profile of older compounds within the broader and evolving landscape of synthetic cannabinoids. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov

Investigation of Structure-Activity Relationships (SARs): By comparing the well-established SARs of the cyclohexylphenol class with those of newer synthetic cannabinoid scaffolds, researchers can gain a deeper understanding of the molecular determinants of cannabinoid receptor activity. researchgate.net For example, subtle structural modifications in newer compounds have been shown to drastically increase efficacy at the CB1 receptor. acs.orgresearchgate.net Understanding these differences is crucial for predicting the pharmacological properties of newly emerging substances.

Below is a table summarizing the key research areas and their potential impact:

Research AreaFocusPotential Impact
Uncharacterized Pharmacology Biased agonism, off-target effects, metabolite activity.Improved understanding of therapeutic potential and toxicological risks.
Computational & Structural Biology MD simulations, cryo-EM, comparative docking.Elucidation of molecular mechanisms of action and rational drug design.
Novel Analytical Techniques HRMS, biosensors, metabolite-focused screening.Enhanced forensic and clinical detection and monitoring capabilities.
Comparative Pharmacology Head-to-head studies with new synthetic cannabinoids, SAR analysis.Contextualization of older compounds and prediction of new drug trends.

Q & A

Q. What are the primary functional mechanisms of CP47497-C6-homolog in modulating host cellular pathways?

To investigate its mechanisms, focus on protein-protein interaction assays (e.g., yeast two-hybrid systems) and confocal microscopy to track localization. Studies on homologous metalloproteases (e.g., VRF1) reveal interactions with host signaling factors like NF-κB, disrupting immune pathways . Design experiments to identify binding partners and assess catalytic activity using domain-specific mutagenesis.

Q. Which experimental models are suitable for studying this compound’s bioactivity in vivo?

Use insect or mammalian cell lines for in vitro assays (e.g., overexpression systems) and larval hosts (e.g., Helicoverpa armigera) for in vivo validation. Time-course experiments (e.g., 6–24 hours post-exposure) can capture dynamic localization and cleavage events, as demonstrated in parasitoid-host studies .

Q. How can researchers validate antibody specificity for this compound detection?

Employ Western blotting with recombinant protein controls and immunofluorescence staining paired with knockout/down models. Specific polyclonal antibodies against conserved catalytic domains, validated via competitive inhibition assays, are critical for accurate imaging and protein quantification .

Q. What ethical frameworks apply to animal model use in this compound research?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify sample sizes, minimize suffering, and obtain institutional approval. Reference guidelines from regulatory bodies (e.g., CC-BY-SA 3.0 protocols for humane insect studies) .

Advanced Research Questions

Q. How can yeast two-hybrid assays be optimized to identify this compound’s interaction partners?

Clone full-length or domain-specific sequences into bait/prey vectors (e.g., pGBKT7/pGADT7). Use stringent selection media (e.g., SD/-Ade/-His/-Leu/-Trp) and confirm interactions via β-galactosidase assays. Include negative controls (empty vectors) and validate hits with co-immunoprecipitation .

Q. What strategies resolve contradictions between in vitro and in vivo functional data for this compound?

Conduct dose-response assays to mimic physiological concentrations. Use RNAi knockdown in host organisms to isolate in vivo effects. Cross-validate findings with orthogonal methods (e.g., CRISPR-Cas9 mutagenesis or structural modeling of catalytic domains) .

Q. Which biochemical assays confirm enzymatic activity and substrate specificity of this compound?

Perform fluorogenic peptide cleavage assays with substrates mimicking host signaling proteins (e.g., NF-κB precursors). Use mass spectrometry to identify cleavage sites and compare kinetic parameters (Km, Vmax) against homologs like VRF1 .

Q. How can homology modeling predict this compound’s tertiary structure and active sites?

Align sequences with databases (e.g., UniProt) to identify conserved motifs. Use tools like SWISS-MODEL or AlphaFold2 for structural predictions. Validate models with molecular dynamics simulations and mutagenesis of predicted catalytic residues .

Q. What multi-omics approaches elucidate this compound’s role in host-pathogen interactions?

Integrate transcriptomics (host gene expression post-exposure) and proteomics (substrate identification via affinity purification). Pair with metabolomics to map disrupted signaling pathways, leveraging frameworks like the text-to-text transformer for data harmonization .

Q. How do researchers address biases in data collection for this compound functional studies?

Predefine inclusion/exclusion criteria for datasets and use blinded analysis for imaging/quantification. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons. Document protocols transparently to enable replication .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using independent techniques (e.g., in vitro cleavage assays + in vivo RNAi).
  • Experimental Design : Use time-course and dose-response frameworks to capture dynamic interactions .
  • Resource Guidance : Avoid non-peer-reviewed sources; prioritize repositories like UniProt and PubMed for homolog data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.